4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
Properties
IUPAC Name |
4-acetyl-1,2-dihydrocyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)14-11-5-3-2-4-9(11)10-6-7-12(16)13(10)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLGUYGKJFKUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495166 | |
| Record name | 4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65602-71-3 | |
| Record name | 4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-alkenylindoles with diazoacetates in the presence of a copper catalyst. This reaction proceeds through a [4+1] annulation mechanism, resulting in the formation of the dihydrocyclopenta[b]indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclopenta[b]indol-3(4H)-one core is highly modular, with substituent variations influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Structural Modifications
*Calculated based on formula C₁₃H₁₃NO₂.
Physicochemical Properties
- Melting Points :
- Solubility : Acetyl and oxime derivatives show higher polarity than methyl/halogenated analogs, favoring aqueous solubility. Halogenated compounds (e.g., 7-chloro) are more lipophilic .
Key Research Findings
- Synthetic Flexibility : The core structure allows diverse functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Biological Relevance : 7-Position modifications (e.g., bromo, thienyl) are critical for targeting specific biological pathways, such as fungal branching or parasitic weed germination .
Biological Activity
4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, with the CAS number 65602-71-3, is a complex organic compound belonging to the cyclopenta[b]indole family. Its unique structural features, including an acetyl group attached to a dihydrocyclopenta[b]indole core, have garnered interest in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11NO2
- Molecular Weight : 213.232 g/mol
- Structure : The compound features a fused cyclopentane and indole structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism may vary depending on the biological context and targets involved.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : Research has shown that related compounds demonstrate significant activity against melanoma, leukemia (HL-60), non-small-cell lung cancer (NCI-H23), ovarian cancer (OVCAR-3), and breast cancer cell lines (MDA-MB-435) .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects. The compound's structural characteristics may contribute to its ability to disrupt microbial cell functions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Comparative Analysis with Similar Compounds
To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-(7-(Benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate | Antimicrobial and anticancer | Similar core structure but different substituents affect properties. |
| Indolyl-pyrimidine derivatives | Antimicrobial and antioxidant | Contains an indole core; exhibits diverse biological activities. |
Q & A
Q. What are the common synthetic routes for 4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions, starting with cyclization of indole derivatives. For example, bromination at the 7-position of the cyclopenta[b]indole core using N-bromosuccinimide (NBS) achieves regioselectivity (67% yield), followed by Suzuki–Miyaura cross-coupling to introduce functional groups (e.g., p-nitrophenyl or thienyl substituents) . Optimization includes adjusting reaction temperatures (e.g., 0–25°C for bromination) and using catalysts like Pd(PPh₃)₄ for cross-coupling.
Q. Which analytical methods are most effective for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : For structural elucidation of substituents (e.g., acetyl group at position 4) and regiochemistry.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formulas and purity.
- HPLC with UV detection : For monitoring reaction progress and isolating intermediates . Validation of these methods follows ICH guidelines, including linearity, precision, and limit-of-detection studies .
Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?
Use gradient column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate). For halogenated derivatives, recrystallization in ethanol or methanol improves purity. Monitoring by TLC ensures minimal byproduct retention .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the cyclopenta[b]indole core for structure-activity relationship (SAR) studies?
- Halogenation : NBS selectively brominates the 7-position due to electronic effects of the acetyl group at position 4 .
- Cross-coupling : Suzuki–Miyaura reactions with boronic acids (e.g., p-(dimethylamino)phenyl) introduce electron-donating/withdrawing groups to modulate electronic properties .
- Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., triazine derivatives) .
Q. How do electronic properties of substituents influence the biological activity of this compound analogues?
Substituents at the 7-position significantly alter bioactivity. For example:
- Electron-withdrawing groups (e.g., p-nitrophenyl): Reduce electron density, enhancing stability in oxidative environments.
- Electron-donating groups (e.g., thienyl): Increase solubility and interaction with hydrophobic protein pockets. These effects are quantified via SAR studies using fungal branching or parasitic weed germination assays .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for complex derivatives?
- 2D NMR techniques (COSY, HSQC, HMBC): Resolve overlapping signals by correlating proton and carbon shifts.
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. What experimental designs are optimal for evaluating the bioactivity of this compound in plant or fungal systems?
- Dose-response assays : Test concentrations from 1 nM to 100 µM to determine EC₅₀ values.
- Control groups : Include untreated samples and structurally related analogues (e.g., non-acetylated indoles) to isolate acetyl group effects.
- Time-lapsed imaging : Track fungal hyphal branching or seed germination rates over 24–72 hours .
Q. How can stability issues (e.g., hydrolysis of the acetyl group) be mitigated during biological assays?
- Buffered solutions : Use pH-stabilized media (e.g., phosphate buffer at pH 7.4).
- Low-temperature storage : Keep stock solutions at –20°C to prevent degradation.
- Protecting groups : Replace acetyl with more stable groups (e.g., trifluoroacetyl) for prolonged activity .
Methodological Considerations
Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Screens derivatives against target proteins (e.g., fungal cytochrome P450 enzymes) to prioritize synthesis .
Q. How should researchers handle discrepancies in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., solvent, pH, organism strain) to identify confounding variables.
- Replicate key experiments : Use standardized protocols (e.g., OECD guidelines) to ensure reproducibility.
- Collaborative validation : Partner with independent labs to confirm findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
